molecular formula C21H21N3O7 B11009797 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11009797
M. Wt: 427.4 g/mol
InChI Key: KULPHVKKIWQURA-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, an indole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. Common synthetic routes include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Indole Intermediate: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzodioxole and indole intermediates are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethoxy substitution pattern and indole core differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C21H21N3O7

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O7/c1-27-16-7-11-6-13(24-18(11)20(29-3)19(16)28-2)21(26)22-9-17(25)23-12-4-5-14-15(8-12)31-10-30-14/h4-8,24H,9-10H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

KULPHVKKIWQURA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4)OC)OC

Origin of Product

United States

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